

Thermodynamic properties of tertiary alcohols

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Compound of Interest

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An In-depth Technical Guide to the Thermodynamic Properties of Tertiary Alcohols

This guide provides a comprehensive overview of the core thermodynamic properties of tertiary alcohols, with a focus on tert-butyl alcohol and tert-amyl alcohol. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of these compounds for their work.

Core Thermodynamic Properties

Tertiary alcohols, characterized by a hydroxyl group attached to a tertiary carbon atom, exhibit unique thermodynamic properties due to their molecular structure, particularly the steric hindrance around the hydroxyl group. This section summarizes key quantitative data for two common tertiary alcohols: tert-butyl alcohol (2-methyl-2-propanol) and tert-amyl alcohol (2-methyl-2-butanol).

Enthalpy

Enthalpy (H) is a measure of the total internal energy of a system plus the product of its pressure and volume. Key enthalpic properties for tertiary alcohols are presented below.

Table 1: Enthalpy Data for Tertiary Alcohols at Standard Conditions (298.15 K, 100 kPa)

Property	tert-Butyl Alcohol (2-methyl-2-propanol)	tert-Amyl Alcohol (2-methyl-2-butanol)	Citations
Std. Enthalpy of Formation ($\Delta_f H^\ominus$) (liquid)	-360.04 to -358.36 kJ·mol ⁻¹	-380.0 to -379.0 kJ·mol ⁻¹	[1][2],
Std. Enthalpy of Combustion ($\Delta_c H^\ominus$) (liquid)	-2644.5 kJ·mol ⁻¹ (calculated from isomers)	-3303.6 to -3302.6 kJ·mol ⁻¹	[3],[4]
Enthalpy of Vaporization ($\Delta_{vap} H$)	46.8 kJ·mol ⁻¹	40.6 kJ·mol ⁻¹ (at boiling point)	[5],
Enthalpy of Fusion ($\Delta_{fus} H$)	6.7 kJ·mol ⁻¹	Not readily available	[6]

Entropy

Entropy (S) is a measure of the randomness or disorder of a system. The standard molar entropy for tertiary alcohols reflects their molecular complexity.

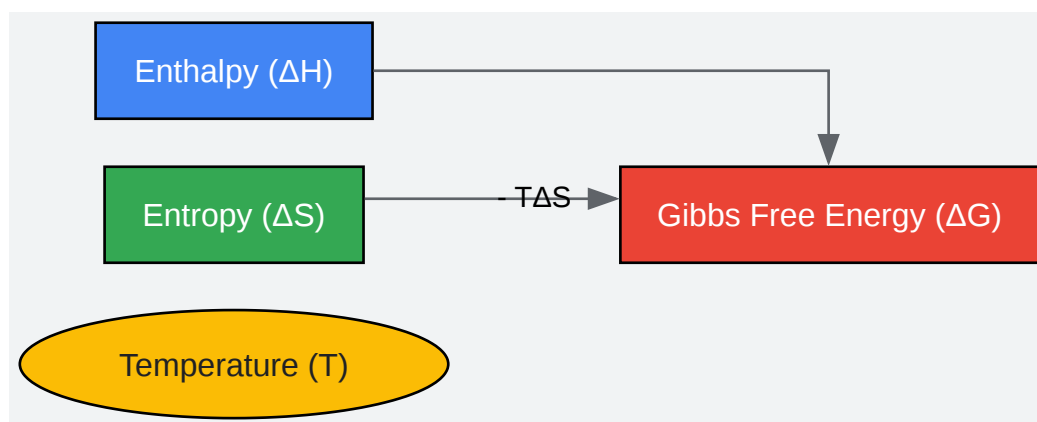
Table 2: Entropy Data for Tertiary Alcohols at Standard Conditions (298.15 K, 100 kPa)

Property	tert-Butyl Alcohol (2-methyl-2-propanol)	tert-Amyl Alcohol (2-methyl-2-butanol)	Citations
Std. Molar Entropy (S^\ominus) (liquid)	189.5 J·K ⁻¹ ·mol ⁻¹	229.3 J·K ⁻¹ ·mol ⁻¹	[1][2],[4]

Gibbs Free Energy

Gibbs free energy (G) is a thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. It is fundamentally related to enthalpy and entropy by the equation $\Delta G = \Delta H - T\Delta S$. While direct standard Gibbs free energy of formation values are not always readily

published, the excess Gibbs free energy of mixing is crucial for understanding the behavior of tertiary alcohols in solutions, particularly with water.[7][8][9] These systems exhibit significant non-ideality, which can be modeled using equations like the Wilson or NRTL models.[7]



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Caption: Fundamental relationship between Gibbs Free Energy, Enthalpy, and Entropy.

Heat Capacity

Heat capacity (C) is the amount of heat that must be added to a substance to raise its temperature by one unit.

Table 3: Heat Capacity Data for Tertiary Alcohols

Property	tert-Butyl Alcohol (2-methyl-2-propanol)	tert-Amyl Alcohol (2-methyl-2-butanol)	Citations
Molar Heat Capacity (C_p) (liquid)	215.37 J·K ⁻¹ ·mol ⁻¹ (at 298.15 K)	247.15 J·K ⁻¹ ·mol ⁻¹ (at 298.15 K)	[1],[10]
Molar Heat Capacity (C_p) (gas)	113.63 J·K ⁻¹ ·mol ⁻¹ (at 298.15 K)	Not readily available	[11]

Phase Transition and Other Properties

Table 4: Physical and Phase Transition Properties of Tertiary Alcohols

Property	tert-Butyl Alcohol (2-methyl-2-propanol)	tert-Amyl Alcohol (2-methyl-2-butanol)	Citations
Melting Point	25 to 26 °C	-9 °C	[1],[4]
Boiling Point	82 to 83 °C	101 to 103 °C	[1],[4]
Vapor Pressure	4.1 kPa (at 20 °C)	1.6 kPa (at 20 °C)	[1],[4]
Density	0.775 g/mL (at 25 °C)	0.805 g/mL (at 25 °C)	[12],[13]

Experimental Protocols

The determination of thermodynamic properties requires precise experimental techniques. The following sections detail common methodologies.

Calorimetry for Enthalpy of Combustion

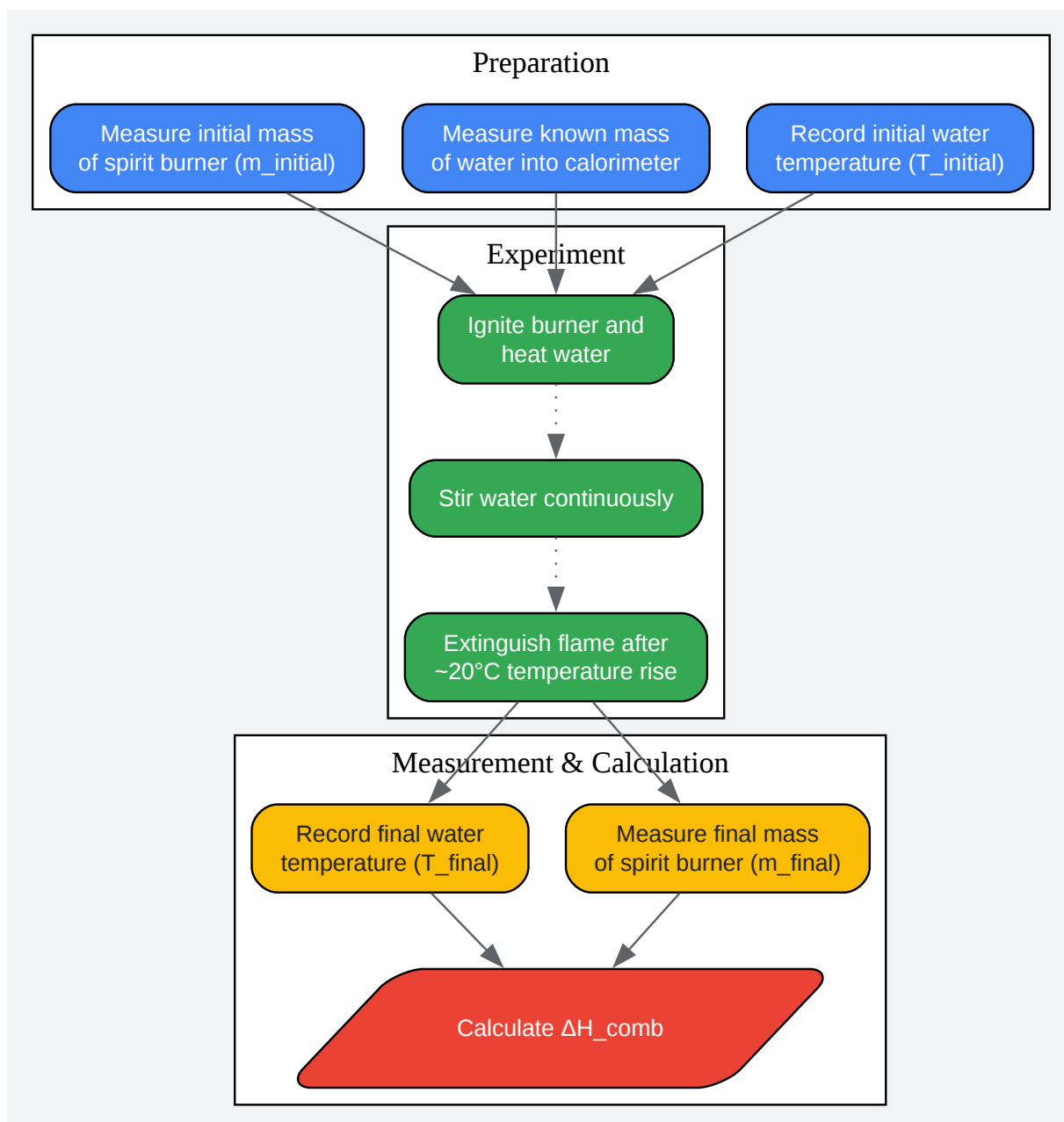
Calorimetry is the primary method for experimentally determining the enthalpy change of reactions, including combustion. A simple setup involves a spirit burner and a calorimeter (often a copper or aluminum can).[3][14]

Detailed Methodology:

- **Apparatus Setup:** A spirit burner containing the alcohol sample is placed on a digital balance. A calorimeter (e.g., a copper can) is filled with a known mass of water. A thermometer or temperature probe is submerged in the water, and the entire setup is shielded from drafts to minimize heat loss.[15][16]
- **Initial Measurements:** The initial mass of the spirit burner (with alcohol and cap) is recorded. The initial temperature of the water in the calorimeter is also recorded.[14][17]
- **Combustion:** The spirit burner is lit and placed directly under the calorimeter. The water is stirred continuously to ensure uniform temperature distribution.
- **Final Measurements:** After a significant temperature increase (e.g., 10-20 °C), the flame is extinguished, and the cap is replaced on the burner.[16] The final, highest temperature of the water is recorded. The final mass of the spirit burner is then measured.[14]

- Calculation:
 - The mass of alcohol burned is determined by the difference in the initial and final masses of the spirit burner.
 - The heat absorbed by the water (q) is calculated using the formula: $q = m * c * \Delta T$, where m is the mass of the water, c is the specific heat capacity of water ($4.18 \text{ J g}^{-1} \text{ K}^{-1}$), and ΔT is the change in water temperature.
 - The number of moles of alcohol burned is calculated from its mass and molar mass.
 - The enthalpy of combustion per mole (ΔH) is then calculated by dividing the heat absorbed (q) by the number of moles of alcohol. The value is given a negative sign as combustion is an exothermic process.[\[18\]](#)

Note: This simple method is subject to significant heat loss to the surroundings, leading to experimental values that are often less exothermic than theoretical values.[\[3\]](#) Calibrating the apparatus with a substance of known enthalpy of combustion can improve accuracy.[\[15\]](#)[\[17\]](#)



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Caption: Experimental workflow for determining the enthalpy of combustion via calorimetry.

Vapor Pressure Measurement

The static method is a common technique for determining the vapor pressure of a liquid over a range of temperatures.[\[19\]](#)

Detailed Methodology:

- **Apparatus:** An isoteniscope, a U-shaped device, is partially filled with the liquid sample (e.g., tert-butyl alcohol). This is connected to a manometer and a vacuum system and immersed in a regulated thermostat.[\[19\]](#)
- **Procedure:** The system is evacuated to remove air, and the sample is heated to the desired temperature.
- **Measurement:** At equilibrium, the pressure of the vapor in the isoteniscope is balanced by an external pressure, which is measured by the manometer. Temperature is precisely controlled and measured.[\[19\]](#)
- **Data Analysis:** The measurements are repeated at various temperatures to obtain a vapor pressure curve. This data can then be used in conjunction with the Clausius-Clapeyron equation to determine the enthalpy of vaporization.

Spectroscopic and Other Methods

Modern analytical techniques also provide routes to thermodynamic data.

- **Spectroscopy:** Changes in the spectral properties of a substance can be correlated with the extent of molecular interactions, allowing for the model-independent determination of equilibrium binding isotherms and other thermodynamic quantities.[\[20\]](#)[\[21\]](#) For example, excess infrared absorbance spectra have been successfully correlated with Gibbs excess energy.[\[21\]](#)
- **Differential Scanning Calorimetry (DSC):** This technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is highly effective for determining heat capacities and enthalpies of phase transitions.[\[22\]](#)
- **Thermogravimetric Analysis (TGA):** TGA measures changes in the mass of a material as a function of temperature, providing data on thermal stability and decomposition.[\[22\]](#)

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